REACTION_CXSMILES
|
OC1C2C=CC=CC=2S(=O)(=O)N(C)C=1C(NC1C=CC=CN=1)=O.[Na].[S:25]1([C:36]2[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=2)[C:29](=[O:30])[NH:28]1)(=[O:27])=[O:26].Cl[CH2:38][C:39]([O:41][CH:42]([CH3:44])[CH3:43])=[O:40]>CN(C)C=O>[O:30]=[C:29]1[C:31]2[CH:32]=[CH:33][CH:34]=[CH:35][C:36]=2[S:25](=[O:26])(=[O:27])[N:28]1[CH2:38][C:39]([O:41][CH:42]([CH3:44])[CH3:43])=[O:40] |f:1.2,^1:23|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(N(S(C2=C1C=CC=C2)(=O)=O)C)C(=O)NC2=NC=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na].S1(=O)(=O)NC(=O)C2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the following reaction sequence
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(S(C2=C1C=CC=C2)(=O)=O)CC(=O)OC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |